molecular formula C13H16N2 B2558249 5-(pyrrolidin-1-ylmethyl)-1H-indole CAS No. 2034294-99-8

5-(pyrrolidin-1-ylmethyl)-1H-indole

Cat. No. B2558249
CAS RN: 2034294-99-8
M. Wt: 200.285
InChI Key: QNFQGQILUYTVDR-UHFFFAOYSA-N
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Description

The compound “5-(pyrrolidin-1-ylmethyl)-1H-indole” is a nitrogen-containing heterocyclic compound . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a triazoloquinazolinone derivative was synthesized through ring-opening, ring-closing, and substitution reactions .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by sp³ hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidine derivatives are characterized by their versatility in chemical reactions. They can be synthesized through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine are compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity is also investigated .

Scientific Research Applications

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition, particularly in enzymes involved in disease states. For example, it may inhibit carbonic anhydrases, which are implicated in conditions like glaucoma and epilepsy. The modification of the pyrrolidine ring can lead to selective inhibition of specific enzyme isoforms .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives is often related to their target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Based on the safety data sheet of a similar compound, 3-(Pyrrolidin-1-ylmethyl)aniline, it is advised to avoid breathing dust, vapors, or spray mist. It should not be released into the environment .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-8-15(7-1)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFQGQILUYTVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyrrolidin-1-ylmethyl)-1H-indole

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